Magnesium ammonium phosphate hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

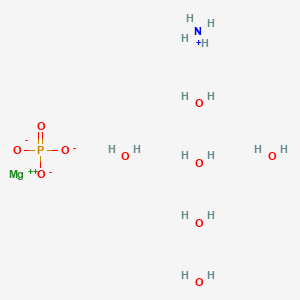

Ammonium magnesium phosphate hexahydrate is a hydrate that is the hexahydrate form of ammonium magnesium phosphate. It is a constituent of urinary calculi. It has a role as a fertilizer. It is a hydrate and a phosphate mineral. It contains an ammonium magnesium phosphate.

The mineral magnesium ammonium phosphate with the formula NH4MgPO4. It is associated with urea-splitting organisms in a high magnesium, high phosphate, alkaline environment. Accumulation of crystallized struvite is found in the urinary tract as struvite CALCULI and as scale on sewage system equipment and wastewater pipes.

Actividad Biológica

Magnesium ammonium phosphate hexahydrate (MAP), commonly known as struvite, is a crystalline compound with the formula MgNH₄PO₄·6H₂O. This compound has garnered attention for its diverse biological activities, particularly in the fields of cell culture, regenerative medicine, and waste management. This article delves into the biological activity of MAP, highlighting its role in cell proliferation, bone tissue engineering, and its potential applications in agriculture and wastewater treatment.

Overview of this compound

MAP is typically formed under alkaline conditions and is a significant component of urinary stones. It is produced through the interaction of magnesium ions, ammonium ions, and phosphate ions, often facilitated by urea-splitting bacteria that elevate urine pH levels. Its properties make it relevant in both biological and environmental contexts.

Cell Proliferation and Culture

One of the primary biological activities of MAP is its role as a phosphate source in cell culture media. Phosphates are crucial for energy metabolism and macromolecule synthesis, which are vital for cell growth and proliferation. Studies have shown that incorporating MAP into cell culture media supports the growth of various cell lines, indicating its potential as a nutrient supplement in laboratory settings .

Bone Tissue Engineering

MAP's similarity to the mineral composition of bone has led to its exploration in regenerative medicine, particularly for bone tissue engineering. Research indicates that scaffolds made from MAP can enhance bone cell growth and differentiation. For instance:

- A study demonstrated that MAP scaffolds promoted osteogenic differentiation of dental pulp stem cells (DPSCs), enhancing their migration and angiogenesis capabilities .

- The release of magnesium ions from MAP has been shown to stimulate the expression of angiogenic factors such as VEGF (vascular endothelial growth factor), which is crucial for blood vessel formation .

Case Studies

- Cell Culture Studies

- Osteogenic Differentiation

- Wastewater Treatment

Comparative Analysis with Other Compounds

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Magnesium Ammonium Phosphate | MgNH₄PO₄·6H₂O | Forms urinary stones; promotes cell growth |

| Calcium Magnesium Phosphate | CaMg(PO₄)₂ | Used in bone grafting materials; releases calcium |

| Ammonium Dihydrogen Phosphate | NH₄H₂PO₄ | Highly soluble; primarily used as a fertilizer |

| Magnesium Hydrogen Phosphate | MgHPO₄·3H₂O | Soluble; used in food additives |

Research Findings

Recent studies have highlighted several key findings regarding MAP:

- Cytocompatibility : MAP exhibits low cytotoxicity and high biocompatibility, making it suitable for biomedical applications .

- Mechanical Properties : When used in scaffolds for bone tissue engineering, MAP demonstrates strong mechanical properties essential for supporting tissue regeneration .

- Biodegradability : The biodegradability of MAP allows it to be gradually replaced by natural tissues during regeneration processes .

Aplicaciones Científicas De Investigación

Biological and Medical Applications

1.1 Cell Culture Media

Magnesium ammonium phosphate hexahydrate serves as a vital source of phosphate in cell culture media. Phosphates are essential for cellular processes including energy metabolism and macromolecule synthesis. Research indicates that incorporating this compound into cell culture media enhances cell growth and proliferation across various cell lines.

1.2 Bone Tissue Engineering

The compound's structural similarity to natural bone minerals has prompted investigations into its use in bone tissue engineering. Studies reveal that scaffolds made from this compound can promote the growth and differentiation of bone cells, suggesting its potential for applications in bone regeneration.

Agricultural Applications

2.1 Fertilizer Production

this compound is utilized as a slow-release fertilizer due to its low solubility in water. This property allows for sustained nutrient availability in soil, enhancing plant growth without the risk of nutrient leaching .

2.2 Wastewater Treatment

The compound plays a significant role in wastewater treatment processes, particularly in recovering phosphorus from sewage sludge. By precipitating this compound from wastewater, facilities can reduce nutrient pollution while simultaneously producing a valuable fertilizer product .

Environmental Applications

3.1 Nutrient Recovery

In environmental management, this compound is used to recover nutrients from agricultural runoff and wastewater treatment plants. This process not only mitigates environmental pollution but also contributes to sustainable agricultural practices by recycling nutrients .

Industrial Applications

4.1 Chemical Manufacturing

The compound is employed in various chemical manufacturing processes due to its ability to act as a reactant or catalyst. Its unique properties allow for improved reaction efficiencies when used in slurries with reduced particle sizes, enhancing consistency and control during chemical reactions .

4.2 Biodegradable Materials

Recent innovations have explored the use of this compound in developing biodegradable materials for medical implants. Its biocompatibility and ability to support cell growth make it an attractive candidate for temporary scaffolding in tissue engineering applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biological | Cell culture media | Supports cell growth and proliferation |

| Medical | Bone tissue engineering | Promotes bone cell differentiation |

| Agricultural | Slow-release fertilizers | Reduces nutrient leaching |

| Environmental | Wastewater treatment | Reduces pollution; recycles nutrients |

| Industrial | Chemical manufacturing | Improves reaction efficiency |

| Biodegradable materials | Medical implants | Biocompatible; supports tissue regeneration |

Case Studies

Case Study 1: Regenerative Medicine

A study conducted on scaffolds made from this compound demonstrated significant enhancement in osteogenic differentiation of stem cells, indicating its efficacy in promoting bone regeneration.

Case Study 2: Wastewater Treatment

Research on nutrient recovery from wastewater showed that this compound precipitation effectively reduced phosphorus levels by over 90%, showcasing its potential for environmental sustainability .

Propiedades

Número CAS |

15490-91-2 |

|---|---|

Fórmula molecular |

H8MgNO5P |

Peso molecular |

157.35 g/mol |

Nombre IUPAC |

azanium;magnesium;phosphate;hexahydrate |

InChI |

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |

Clave InChI |

GPRIZNLSWFHDBB-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] |

SMILES canónico |

N.O.OP(=O)(O)O.[Mg] |

Key on ui other cas no. |

13478-16-5 |

Números CAS relacionados |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) |

Sinónimos |

Ammonium Magnesium Phosphate Crystals, Struvite dittmarite magnesium ammonium phosphate magnesium ammonium phosphate hexahydrate magnesium ammonium phosphate monohydrate struvite struvite (H3PO4-NH4-Mg (1:1:1)) Struvite Crystals |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.